
N-Nonyl-N-phenylaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Nonyl-N-phenylaniline is an organic compound with the molecular formula C21H29N. It is a derivative of aniline, where the hydrogen atom of the amino group is replaced by a nonyl group. This compound is known for its unique chemical properties and applications in various fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: N-Nonyl-N-phenylaniline can be synthesized through several methods:
Direct Alkylation: One common method involves the direct alkylation of aniline with nonyl halides under basic conditions. This reaction typically requires a strong base such as sodium hydroxide or potassium hydroxide to facilitate the nucleophilic substitution reaction.
Reductive Amination: Another method involves the reductive amination of nonyl aldehyde with aniline in the presence of a reducing agent like sodium cyanoborohydride.
Industrial Production Methods: Industrial production of this compound often employs catalytic processes to enhance yield and efficiency. Catalysts such as palladium or nickel are used to facilitate the alkylation reaction under controlled temperature and pressure conditions.
Análisis De Reacciones Químicas
Types of Reactions: N-Nonyl-N-phenylaniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines.
Substitution: this compound can participate in electrophilic aromatic substitution reactions, where the phenyl ring undergoes substitution with electrophiles like bromine or nitro groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Bromine in carbon tetrachloride or nitric acid in sulfuric acid.
Major Products Formed:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Secondary or tertiary amines.
Substitution: Brominated or nitrated derivatives of this compound.
Aplicaciones Científicas De Investigación
N-Nonyl-N-phenylaniline has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and polymers.
Biology: This compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological systems.
Industry: this compound is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of N-Nonyl-N-phenylaniline involves its interaction with various molecular targets and pathways:
Molecular Targets: It can interact with enzymes and receptors in biological systems, influencing their activity.
Pathways Involved: The compound may affect signaling pathways related to oxidative stress, inflammation, and cell proliferation.
Comparación Con Compuestos Similares
N-Nonyl-N-phenylaniline can be compared with other similar compounds such as:
N-Octyl-N-phenylaniline: Similar structure but with an octyl group instead of a nonyl group.
N-Decyl-N-phenylaniline: Similar structure but with a decyl group instead of a nonyl group.
Uniqueness:
This compound: stands out due to its specific chain length, which can influence its solubility, reactivity, and biological activity compared to its shorter or longer chain analogs.
Propiedades
Número CAS |
15383-23-0 |
|---|---|
Fórmula molecular |
C21H29N |
Peso molecular |
295.5 g/mol |
Nombre IUPAC |
N-nonyl-N-phenylaniline |
InChI |
InChI=1S/C21H29N/c1-2-3-4-5-6-7-14-19-22(20-15-10-8-11-16-20)21-17-12-9-13-18-21/h8-13,15-18H,2-7,14,19H2,1H3 |
Clave InChI |
LVZUNTGFCXNQAF-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCN(C1=CC=CC=C1)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


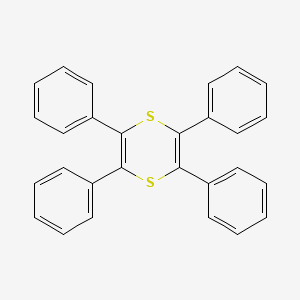
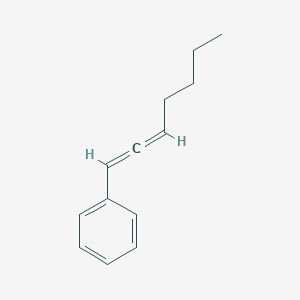
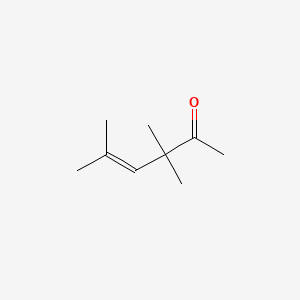
![1-[Phenylsulfonyl]-1-nitropropane](/img/structure/B14720038.png)



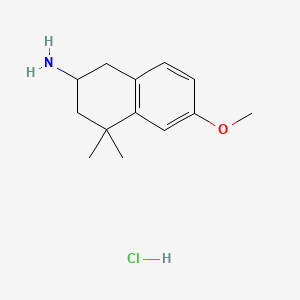
![Glycine, N-[(2-hydroxyphenyl)methylene]-](/img/structure/B14720063.png)
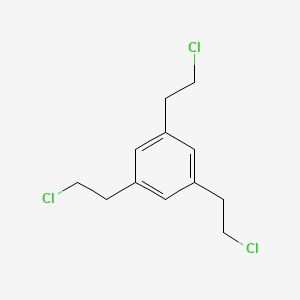
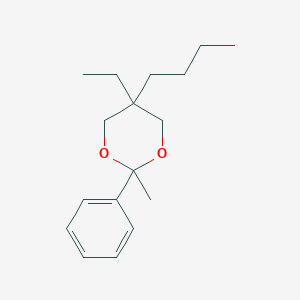
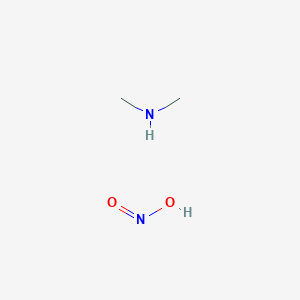
![2-[2-[2-(2-Hydroxyethoxy)ethoxy]ethoxy]ethyl propanoate;propanoic acid](/img/structure/B14720086.png)

